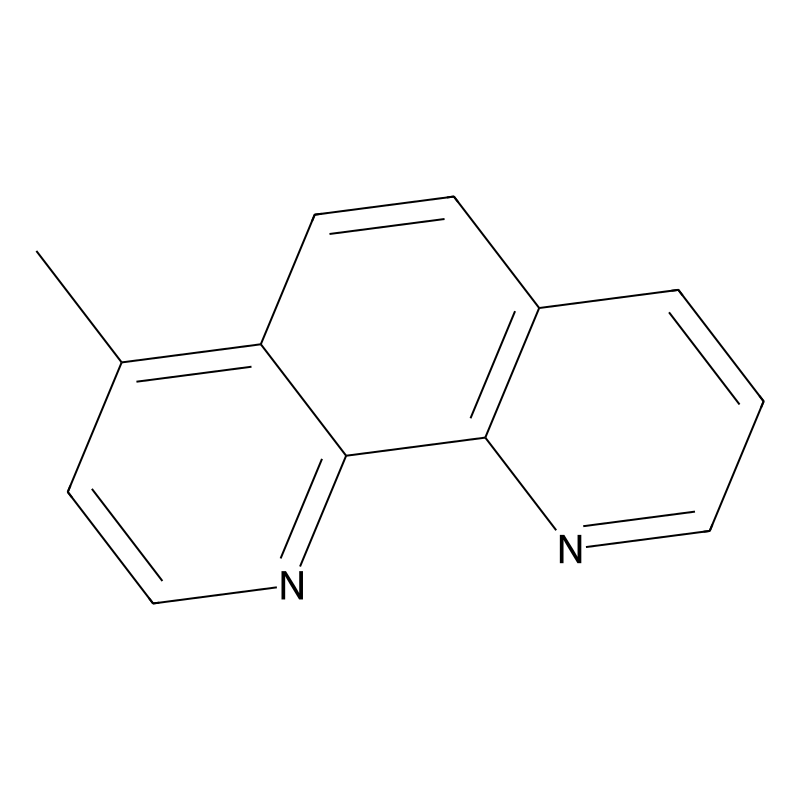4-Methyl-1,10-phenanthroline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ligand in Coordination Chemistry
4-Methyl-1,10-phenanthroline (4-Me-phen) is a heterocyclic aromatic organic compound studied in coordination chemistry for its ability to form complexes with various metal ions. These complexes can exhibit interesting properties depending on the metal involved. For instance, research has explored the use of 4-Me-phen complexes with ruthenium and iridium for applications in photocatalysis and light-emitting devices [].
Here, the 4-Me-phen molecule acts as a bidentate ligand, meaning it can bind to a central metal atom through two nitrogen atoms in its structure. This chelating effect influences the electronic properties and reactivity of the resulting complex [].
Organic Synthesis
Research has investigated the use of 4-Methyl-1,10-phenanthroline as a building block in organic synthesis. Its reactive sites allow for further functionalization, enabling the creation of more complex molecules with potential applications in various fields. Studies have explored its use in the synthesis of ligands for other metal complexes and the development of new types of fluorescent probes [].
Material Science Applications
The unique properties of 4-Methyl-1,10-phenanthroline have also attracted interest in material science research. Studies have explored its potential use in the development of new functional materials. For example, research has investigated incorporating 4-Me-phen into metal-organic frameworks (MOFs) to create materials with enhanced stability and photoluminescence properties [].
4-Methyl-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula . It features a phenanthroline structure, which consists of three fused aromatic rings, with a methyl group attached to the nitrogen atom at position 4. This compound is notable for its ability to form stable complexes with metal ions, making it significant in coordination chemistry and various applications in analytical and biological fields.
The primary mechanism of action of 4-Mephen lies in its ability to form coordination complexes with metal ions. The lone pairs on its nitrogen atoms interact with the empty orbitals of the metal ion, creating a stable complex with altered properties compared to the free metal ion. These complexes can exhibit various functionalities depending on the metal and surrounding environment. For instance, 4-Mephen complexes can act as catalysts in chemical reactions, luminescent materials, or electron transfer agents depending on the specific application [, ].
Research indicates that 4-methyl-1,10-phenanthroline exhibits notable biological activities. It has been shown to have antimicrobial properties and may also play a role in inhibiting certain enzymes. Its derivatives have been studied for their potential as anticancer agents due to their ability to interact with DNA and affect cellular processes . The compound's interaction with biological systems often involves its coordination with metal ions, which can enhance its efficacy in therapeutic applications.
Several methods exist for synthesizing 4-methyl-1,10-phenanthroline:
- Reduction Reactions: One efficient synthesis route involves the reduction of 8-methyl-1,10-phenanthroline using sodium borohydride in the presence of palladium on carbon as a catalyst .
- Oxidation Reactions: The compound can also be synthesized through oxidation processes involving peroxomonosulfate ion in acidic conditions, which allows for selective transformations of phenanthroline derivatives .
- Functionalization Techniques: Transition-metal-catalyzed functionalization methods have been developed to modify the phenanthroline framework, allowing for the introduction of various functional groups at specific positions .
4-Methyl-1,10-phenanthroline has diverse applications across multiple fields:
- Coordination Chemistry: It is widely used as a ligand in coordination complexes due to its ability to stabilize metal ions.
- Analytical Chemistry: The compound serves as a reagent for detecting metal ions and has applications in electrochemical sensors.
- Biological Research: Its derivatives are explored for potential therapeutic uses, including anticancer and antimicrobial agents.
Interaction studies involving 4-methyl-1,10-phenanthroline often focus on its complexation with metal ions. These studies reveal how the compound's structure influences its binding affinity and selectivity towards different metals. For instance, research has shown that 4-methyl-1,10-phenanthroline forms stable complexes with iron(II), which can be analyzed using spectroscopic techniques . Understanding these interactions is crucial for developing new materials and therapeutic agents.
Several compounds share structural similarities with 4-methyl-1,10-phenanthroline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,10-Phenanthroline | No methyl group; base structure | Stronger coordination abilities |
| 2-Methyl-1,10-phenanthroline | Methyl group at position 2 | Different reactivity patterns |
| 5-Methyl-1,10-phenanthroline | Methyl group at position 5 | Altered electronic properties |
| 4,7-Dimethyl-1,10-phenanthroline | Two methyl groups at positions 4 and 7 | Enhanced solubility and stability |
Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their substituents or structural configurations. The presence of the methyl group at position 4 in 4-methyl-1,10-phenanthroline contributes to its unique properties compared to its analogs.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








